molecular formula C8H8ClN3O2 B580855 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid CAS No. 1289387-12-7

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Cat. No.: B580855
CAS No.: 1289387-12-7
M. Wt: 213.621
InChI Key: BHVTYJIHGVNKEX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid involves several steps. One common method includes the [2+2] cycloaddition reaction to form the azetidine ring, followed by functionalization to introduce the pyrimidine moiety . The reaction conditions typically involve the use of metal catalysts and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(6-Chloropyrimidin-4-yl)azetidine-2-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

    1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxamide: This compound has an amide group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of the pyrimidine and azetidine moieties, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c9-6-1-7(11-4-10-6)12-2-5(3-12)8(13)14/h1,4-5H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVTYJIHGVNKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC(=NC=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733667
Record name 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-12-7
Record name 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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